N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Catalog No.
S1490174
CAS No.
4559-79-9
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

CAS Number

4559-79-9

Product Name

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

IUPAC Name

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+

InChI Key

KUEDAAUECWBMLW-AATRIKPKSA-N

SMILES

CN(C)CC=CCN(C)C

Synonyms

N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine; 1,4-Bis(dimethylamino)-2-butene

Canonical SMILES

CN(C)CC=CCN(C)C

Isomeric SMILES

CN(C)C/C=C/CN(C)C
  • Organic synthesis

    The presence of the amine groups (N(CH3)2) suggests N,N,N',N'-Tetramethyl-2-butene-1,4-diamine might act as a bidentate ligand, capable of coordinating with metal centers. This property could be valuable in designing new catalysts for organic reactions PubChem: .

  • Polymers

    The diamine functionality (H2N-CH2-CH2-CH2-NH2) could potentially be used as a building block for the synthesis of new polymers. The presence of the double bond (C=C) might introduce interesting properties like chain rigidity or reactivity for further modifications Sigma-Aldrich: .

  • Medicinal chemistry

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is an organic compound with the molecular formula C8H18N2C_8H_{18}N_2 and a molecular weight of approximately 142.24 g/mol. It is characterized by its structure, which includes four methyl groups attached to a butene backbone and two amine groups. This compound is typically presented as a colorless to light yellow liquid and is known for its flammability and corrosive properties, specifically being classified as a flammable liquid (Flam. Liq. 3) and a skin corrosive (Skin Corr. 1B) .

Currently, there's no documented information on the specific mechanism of action of TMDAB in any biological system.

  • Corrosive: May cause skin and eye irritation [].
  • Flammable: May be flammable or combustible depending on the specific concentration [].
  • Toxic: May have some degree of toxicity upon inhalation or ingestion [].
Due to the presence of amine groups. Common reactions include:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, reacting with electrophiles in substitution reactions.
  • Acylation: The amines can be acylated to form amides, which can modify the compound's properties significantly.
  • Alkylation: This compound can undergo alkylation reactions, where the amine groups are replaced by alkyl groups, leading to the formation of more complex organic molecules.

Several synthesis methods have been reported for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine:

  • Alkylation of Diamines: This method involves the alkylation of a diamine precursor with 2-butene derivatives.
  • Reduction Reactions: Starting from appropriate precursors such as nitro compounds or imines, reduction processes can yield this compound.
  • Condensation Reactions: Condensing suitable amines with carbonyl compounds under acidic or basic conditions may also lead to the formation of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Catalysis: This compound may be utilized in catalytic processes due to its amine functionalities.
  • Material Science: Its properties may be exploited in developing new materials or coatings.

Several compounds share structural similarities with N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
N,N-Dimethylbutane-1,4-diamineC6H16N2Contains two methyl groups; less sterically hindered.
N,N,N',N'-Tetramethyl-1,3-butanediamineC8H20N2Similar structure but different connectivity; more symmetrical.
2-Methyl-1,3-butanediamineC5H14N2Fewer carbon atoms; simpler structure but retains amine functionality.

Uniqueness

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is unique due to its specific arrangement of four methyl groups on a butene chain and two terminal amine functionalities. This configuration contributes to its distinct physical and chemical properties compared to other similar compounds.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4559-79-9
111-52-4

Wikipedia

2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-

General Manufacturing Information

2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-: ACTIVE

Dates

Modify: 2023-08-15

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